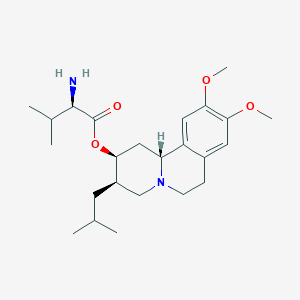

(2S,3R,11bR)-Dihydrotetrabenazine D-Val

Description

Contextualization within the Dihydrotetrabenazine (B1670615) Analog Landscape

(2S,3R,11bR)-Dihydrotetrabenazine D-Val belongs to the broader family of dihydrotetrabenazine (DHTBZ) analogs. These compounds are derivatives of tetrabenazine (B1681281) (TBZ), a VMAT2 inhibitor used in the management of hyperkinetic movement disorders. elifesciences.orggoogle.com VMAT2 is a transport protein located in the membrane of presynaptic vesicles in neurons and is responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into these vesicles for subsequent release into the synapse. elifesciences.orglgcstandards.com By inhibiting VMAT2, tetrabenazine and its analogs deplete the stores of these neurotransmitters, thereby modulating neurotransmission. google.comlgcstandards.com

Tetrabenazine itself is a prodrug that is rapidly and extensively metabolized in the body to its active metabolites, the dihydrotetrabenazines. nih.gov The reduction of a ketone group in tetrabenazine results in the formation of a hydroxyl group, creating a new chiral center and leading to several stereoisomers of dihydrotetrabenazine. nih.gov These isomers, including the (2S,3R,11bR) configuration, form the core scaffold for a variety of second-generation VMAT2 inhibitors. nih.gov The development of these analogs has been driven by the desire to improve upon the pharmacokinetic and pharmacodynamic properties of tetrabenazine, aiming for more sustained therapeutic effects and potentially better tolerability. A notable example of a clinically approved dihydrotetrabenazine analog is Valbenazine (B1662120), which is the L-valine ester of (+)-α-dihydrotetrabenazine ((2R,3R,11bR)-dihydrotetrabenazine). tandfonline.comnih.gov

The subject of this article, this compound, is identified as a tetrabenazine-related impurity and is used as a reference standard in analytical chemistry. axios-research.com Its molecular formula is C₂₄H₃₈N₂O₄, and it has a molecular weight of 418.58 g/mol . axios-research.compharmaffiliates.com

Table 1: Key Dihydrotetrabenazine Analogs and Related Compounds

| Compound Name | Stereochemistry | Relationship to Tetrabenazine |

|---|---|---|

| Tetrabenazine (TBZ) | Racemic mixture of (3R,11bR) and (3S,11bS) | Parent drug |

| (+)-α-Dihydrotetrabenazine | (2R,3R,11bR) | Active metabolite |

| (+)-β-Dihydrotetrabenazine | (2S,3R,11bR) | Active metabolite |

| Valbenazine | (2R,3R,11bR)-DHTBZ L-valinate | Prodrug of an active metabolite |

| This compound | (2S,3R,11bR)-DHTBZ D-valinate | D-amino acid conjugate of an active metabolite |

Significance of Stereochemistry in Dihydrotetrabenazine Derivatives

The biological activity of dihydrotetrabenazine derivatives is profoundly influenced by their stereochemistry. The specific three-dimensional arrangement of atoms at the chiral centers of the molecule dictates how it interacts with its biological target, VMAT2. Research has demonstrated that the different stereoisomers of dihydrotetrabenazine exhibit markedly different binding affinities for VMAT2. nih.gov

A comprehensive study of all eight stereoisomers of dihydrotetrabenazine revealed that the (3R,11bR)-configuration is a key determinant for high-affinity binding to VMAT2. nih.gov Among the various isomers, (2R,3R,11bR)-dihydrotetrabenazine, also known as (+)-α-DHTBZ, displays the highest affinity for VMAT2. nih.gov In contrast, the stereoisomer that forms the core of the compound of interest, (2S,3R,11bR)-dihydrotetrabenazine or (+)-β-HTBZ, also demonstrates significant, though comparatively less potent, binding to VMAT2. nih.gov

Table 2: VMAT2 Binding Affinities of Dihydrotetrabenazine Stereoisomers

| Stereoisomer | Trivial Name | VMAT2 Binding Affinity (Ki, nM) |

|---|---|---|

| (2R,3R,11bR)-DHTBZ | (+)-α-DHTBZ | 3.96 |

| (2S,3R,11bR)-DHTBZ | (+)-β-HTBZ | 71.1 |

Data sourced from Pan et al. (2011). nih.gov

Rationale for Amino Acid Conjugate Research in Chemical Biology

The conjugation of small molecules with amino acids is a well-established strategy in chemical biology and drug discovery aimed at enhancing the therapeutic properties of a parent compound. tandfonline.com This approach can lead to the development of prodrugs, which are inactive or less active precursors that are converted into the active drug within the body. The rationale for creating amino acid conjugates is multifaceted and includes the potential for improved oral bioavailability, increased metabolic stability, and targeted delivery to specific tissues or cells. tandfonline.com

Amino acid conjugates can leverage the body's natural transport systems. For instance, certain amino acid transporters, such as the peptide transporter 1 (PEPT1) which is abundant in the intestine, can facilitate the absorption of amino acid-drug conjugates from the gastrointestinal tract. nih.gov This can lead to significantly improved oral bioavailability compared to the parent drug alone.

Furthermore, the choice of the amino acid, including its stereochemistry (L- or D-form), can have a profound impact on the properties of the conjugate. L-amino acids are the naturally occurring forms and are often substrates for enzymes that can cleave the ester bond, releasing the active drug. nih.gov In contrast, D-amino acid conjugates are generally more resistant to enzymatic hydrolysis. nih.govresearchgate.net This can result in a slower, more sustained release of the active compound, potentially leading to a longer duration of action and a more stable pharmacokinetic profile. The synthesis of a D-valine conjugate of (2S,3R,11bR)-dihydrotetrabenazine may be intended to explore these properties, potentially offering a research tool with a different metabolic profile compared to its L-valine counterparts.

The development of Valbenazine, an L-valine prodrug of (+)-α-dihydrotetrabenazine, exemplifies the success of this strategy. tandfonline.comnih.gov The L-valine ester promoiety in Valbenazine enhances its oral absorption, and upon hydrolysis, it releases the highly potent VMAT2 inhibitor, (+)-α-dihydrotetrabenazine. tandfonline.com The study of a D-valine conjugate, such as this compound, could provide valuable insights into the stereochemical requirements of the enzymes and transporters that interact with these prodrugs, and could inform the design of future VMAT2 inhibitors with tailored pharmacokinetic profiles.

Structure

3D Structure

Properties

Molecular Formula |

C24H38N2O4 |

|---|---|

Molecular Weight |

418.6 g/mol |

IUPAC Name |

[(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m1/s1 |

InChI Key |

GEJDGVNQKABXKG-OYWYANMWSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |

Origin of Product |

United States |

Synthetic Strategies and Stereoselective Preparation of 2s,3r,11br Dihydrotetrabenazine D Val

Chemical Synthesis Approaches for Dihydrotetrabenazine (B1670615) Scaffolds

The construction of the core dihydrotetrabenazine (DHTBZ) structure with the desired absolute stereochemistry is the foundational challenge. Chemical synthesis approaches have evolved from racemic methods requiring chiral resolution to more efficient asymmetric syntheses that establish the chiral centers with high selectivity from the outset.

Asymmetric Synthesis of Chiral Amine Precursors

The asymmetric synthesis of the DHTBZ scaffold often involves the creation of a key chiral intermediate, which serves as the precursor for the subsequent cyclization and diastereoselective transformations. A critical step is the enantioselective synthesis of the substituted isoquinoline (B145761) skeleton, which contains the first chiral center.

One notable approach utilizes a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline precursor. acs.orgacs.org This method effectively sets the initial stereocenter with high enantiomeric excess. For instance, the reaction of a dihydroisoquinoline with diisopropylmalonate in the presence of a chiral palladium catalyst can produce the desired chiral amine precursor in high yield and enantiomeric purity (>97% ee). acs.orgnih.gov

Another strategy involves an asymmetric allylation reaction to introduce the first chiral center into the isoquinoline framework. nih.gov These early-stage asymmetric transformations are pivotal as they dictate the absolute configuration of the final molecule.

Table 1: Asymmetric Methods for Chiral Precursor Synthesis

| Method | Catalyst/Reagent | Precursor | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Malonate Addition | Chiral Palladium Catalyst | Dihydroisoquinoline | Chiral Malonate Adduct | >97% | acs.org |

Stereoselective Installation of Chiral Centers

Once the initial chiral center is established, subsequent reactions are designed to be diastereoselective, using the first center to direct the formation of the remaining two. The synthesis of the tetrabenazine (B1681281) core involves an intramolecular cyclization reaction. For instance, an aza-Prins-type cyclization can be employed to construct the benzo[a]quinolizine skeleton. researchgate.net

A key transformation in obtaining the dihydrotetrabenazine scaffold is the stereoselective reduction of the ketone group in the parent compound, tetrabenazine (TBZ). The reduction of (+)-(3R,11bR)-TBZ can yield two different diastereomers at the C2 position. The choice of reducing agent is critical for controlling the stereochemical outcome.

Formation of (2R,3R,11bR)-DHTBZ : Reduction with borane (B79455) complexes, such as BH₃-Me₂S, stereoselectively produces the (2R,3R,11bR) isomer, often referred to as (+)-α-DHTBZ. nih.govnih.gov

Formation of (2S,3R,11bR)-DHTBZ : To obtain the specific isomer requested, (2S,3R,11bR)-DHTBZ, a bulkier reducing agent is required. Stereoselective reduction of (+)-(3R,11bR)-TBZ using L-Selectride® furnishes the (2S,3R,11bR)-DHTBZ isomer, also known as (+)-β-DHTBZ. nih.govnih.gov

This highlights the ability to selectively access different C2 alcohol stereoisomers by modifying the reduction conditions. The (3R,11bR)-configuration is generally considered crucial for high-affinity VMAT2 binding. nih.govnih.gov

Conjugation Methodologies for D-Valine Incorporation

The final step in the synthesis is the conjugation of the D-valine amino acid to the hydroxyl group at the C2 position of the (2S,3R,11bR)-dihydrotetrabenazine scaffold. This is typically achieved through a standard esterification reaction. mdpi.com

To prevent unwanted side reactions, the amino group of D-valine is first protected, commonly with a carbobenzyloxy (Cbz) or other suitable protecting group. The protected D-valine is then activated and coupled with the DHTBZ alcohol. Common coupling agents used for this esterification include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net

Following the esterification, the protecting group on the D-valine's amino group is removed. For a Cbz group, this is typically accomplished via hydrogenolysis. mdpi.com This two-step process—coupling followed by deprotection—yields the final (2S,3R,11bR)-Dihydrotetrabenazine D-Val compound. It is important to note that the commercially available drug Valbenazine (B1662120) (Ingrezza®) is the L-valine ester of the (2R,3R,11bR)-DHTBZ isomer. mdpi.comwikipedia.org

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers an alternative, often more selective and environmentally friendly, approach to producing chiral compounds. Enzymatic methods are particularly well-suited for achieving the high stereoisomeric purity required for pharmaceutical applications.

Chemoenzymatic Synthesis of Stereospecific Intermediates

Chemoenzymatic strategies combine the efficiency of chemical synthesis for creating the basic molecular framework with the high selectivity of enzymes for specific transformations. A common chemoenzymatic route involves the chemical synthesis of a racemic mixture of tetrabenazine or dihydrotetrabenazine, followed by an enzymatic step to resolve the mixture. researchgate.netmdpi.com

For example, a racemic mixture of tetrabenazine can be reduced to a mixture of dihydrotetrabenazine diastereomers. Subsequently, an enzyme can be used to selectively modify or isolate the desired stereoisomer. Machine learning-assisted directed evolution of ketoreductases has been explored to facilitate the kinetic resolution of (±)-tetrabenazine, demonstrating the potential of engineered enzymes in these synthetic pathways. researchgate.net

Enzymatic Resolution Techniques for Stereoisomeric Purity

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method has been successfully applied to the resolution of racemic α-dihydrotetrabenazine (a mixture of (2R,3R,11bR)-DHTBZ and (2S,3S,11bS)-DHTBZ). mdpi.com

The strategy typically involves the use of a lipase (B570770) enzyme, which can stereoselectively catalyze the acylation of one enantiomer while leaving the other untouched. For instance, simple acetylation of racemic α-HTBZ followed by enzymatic hydrolysis can provide the enantiomerically pure (+)-α-HTBZ. mdpi.com A highly efficient enzymatic kinetic resolution has also been developed using a cascade process that is operationally simple and provides rapid access to the desired tetrahydroisoquinoline-fused piperidine (B6355638) core. researcher.life These techniques are crucial for producing intermediates with high optical purity, which is a prerequisite for the synthesis of single-isomer drugs.

Transaminase and Ligase Applications in Amino Acid Conjugation

The conjugation of an amino acid to the dihydrotetrabenazine core is fundamentally an esterification or amidation reaction. While standard chemical coupling methods are prevalent, enzymatic approaches using ligases and transaminases offer potential for high selectivity and milder reaction conditions.

Ligase Applications: Enzymatic ligation provides a precise and gentle route for forming amide or ester bonds. iris-biotech.de Protein ligases, such as Sortase A or Omniligase, catalyze the formation of amide bonds between peptides or proteins by recognizing specific amino acid sequences. iris-biotech.demdpi.com In the context of conjugating D-valine, a ligase could theoretically be engineered to recognize the DHTBZ alcohol as a substrate and catalyze its esterification with an activated D-valine derivative. This approach avoids harsh chemical reagents and can proceed under biocompatible conditions (aqueous buffers, neutral pH, room temperature), which helps preserve the integrity of complex molecules. iris-biotech.de While direct literature on using a ligase for this specific D-valine conjugation is scarce, the principle is established in broader peptide and protein synthesis. acs.orgpnas.org The reaction would typically involve a thioester intermediate formed on the enzyme, which is then intercepted by the hydroxyl group of DHTBZ to form the final ester product. mdpi.com

Transaminase Applications: Transaminases (TAs), particularly amine transaminases (ATAs), are powerful biocatalysts for synthesizing chiral amines and amino acids. rsc.orgmdpi.com Their primary function is the transfer of an amino group from a donor molecule to a keto acid acceptor, a process that proceeds via a "ping-pong bi-bi" mechanism involving a pyridoxal-5'-phosphate (PLP) cofactor. mdpi.comwikipedia.org While their canonical role is not ester or amide bond formation, they can be integrated into multi-enzyme cascade reactions. For instance, a transaminase could be used to produce enantiomerically pure D-valine from its corresponding keto acid, which would then be conjugated to the DHTBZ core in a subsequent step, possibly mediated by a lipase or ligase. This ensures the high enantiomeric purity of the amino acid component before conjugation. While TAs are not directly used for the final conjugation step, their application in preparing the chiral building blocks is a key strategy in chemoenzymatic synthesis. researchgate.net

Optimization of Reaction Conditions and Yield for Research Scale Synthesis

For research-scale synthesis, the conjugation of D-valine to (2S,3R,11bR)-dihydrotetrabenazine is typically achieved through well-established chemical coupling methods. The optimization of these reactions is critical to maximize yield and purity. This process is analogous to the synthesis of valbenazine, which involves coupling L-valine to (+)-α-HTBZ. nih.gov

A standard approach involves activating the carboxylic acid of a protected D-valine derivative (e.g., Cbz-D-valine) using a coupling reagent, followed by reaction with the hydroxyl group of DHTBZ in the presence of a base and a suitable solvent. nih.govmdpi.com

Key parameters for optimization include:

Coupling Reagents: A variety of reagents can be used to activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDCI) or phosphonium/uronium salts (e.g., HATU, COMU). researchgate.netresearchgate.net The choice of reagent can significantly impact reaction time, yield, and the formation of side products.

Solvents: Aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) are commonly used. The solubility of reactants and intermediates dictates the optimal choice.

Bases: An organic base, such as 4-dimethylaminopyridine (DMAP) or diisopropylethylamine (DIPEA), is often added to facilitate the reaction. researchgate.net

Temperature and Time: Reactions are typically run at room temperature, but gentle heating may be required. Reaction progress is monitored by techniques like TLC or LC-MS to determine the optimal reaction time.

An example of reaction condition optimization from a related amide coupling study is presented below. researchgate.net Although for an amide bond, the principles of screening coupling agents and bases are directly applicable to ester formation.

Following the coupling reaction, the protecting group (e.g., Cbz) is removed, typically by hydrogenolysis, to yield the final product. nih.govmdpi.com Purification by column chromatography or recrystallization is essential to obtain the compound with high purity.

Control of Diastereomeric and Enantiomeric Purity in Synthesis

The control of stereochemistry is paramount throughout the synthesis. The final product's purity is contingent on the stereochemical integrity of the starting materials: (2S,3R,11bR)-dihydrotetrabenazine and D-valine.

Purity of the Dihydrotetrabenazine Core: The synthesis of the specific (2S,3R,11bR)-DHTBZ isomer is a significant challenge. One established route starts from the enantiomerically pure (+)-(3R,11bR)-tetrabenazine. nih.gov Stereoselective reduction of the ketone at the C-2 position is required. The choice of reducing agent is critical for controlling the stereochemistry of the resulting hydroxyl group.

Borane Reagents: Reduction with borane complexes, such as borane-dimethyl sulfide (B99878) (BMS), at low temperatures (e.g., -20 °C) can stereoselectively yield the desired (2S,3R,11bR) isomer. nih.govgoogle.com This method has been shown to improve stereoselectivity and chemical yield, often avoiding complex purification steps. nih.gov

Sodium Borohydride (NaBH₄): In contrast, reduction with NaBH₄ tends to produce a mixture of diastereomers, primarily favoring the (2R,3R,11bR)-DHTBZ isomer over the (2S,3R,11bR)-DHTBZ isomer, often in a 4:1 ratio. nih.gov

Separation of the desired (2S,3R,11bR) isomer from other diastereomers can be exceedingly difficult by standard column chromatography. nih.gov Therefore, methods like crystallization-induced diastereomer transformation (CIDT) or the formation and separation of diastereomeric salts using a chiral acid (e.g., methanesulfonic acid or (1S)-(+)-10-camphorsulfonic acid) are employed to isolate the stereochemically pure intermediate. nih.govrsc.orgnih.gov

Analytical Control: Throughout the synthesis, the enantiomeric and diastereomeric purity must be rigorously monitored.

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the stereochemical purity of both the DHTBZ intermediate and the final product. nih.govresearchgate.net Specific chiral columns (e.g., Chiralpak IC) and mobile phases are developed to resolve all possible stereoisomers. nih.govnih.gov

X-ray Crystallography: For crystalline materials, single-crystal X-ray diffraction provides unambiguous confirmation of the absolute stereochemistry. frontiersin.org

By implementing stringent controls at each stage—from the resolution of the tetrabenazine starting material to the stereoselective reduction and final coupling—it is possible to synthesize this compound with high diastereomeric and enantiomeric purity suitable for research purposes.

Biotransformation and Metabolic Pathways of 2s,3r,11br Dihydrotetrabenazine D Val in in Vitro Systems

Enzymatic Formation from Precursors (e.g., Tetrabenazine (B1681281), Dihydrotetrabenazine)

The core structure of the compound, dihydrotetrabenazine (B1670615), is not synthesized de novo in biological systems but is formed through the metabolic reduction of its precursor, tetrabenazine (TBZ). mdpi.com This initial metabolic step is crucial as it creates the hydroxyl group necessary for subsequent conjugation and introduces a new chiral center, leading to the formation of multiple stereoisomers that possess distinct pharmacological profiles. nih.govnih.gov

The enzymatic conversion of tetrabenazine to dihydrotetrabenazine is a first-pass metabolic reduction of the 2-keto group. nih.gov This reaction is primarily catalyzed by cytosolic enzymes known as carbonyl reductases. drugbank.comnih.gov These enzymes belong to the short-chain dehydrogenases/reductases (SDR) family and are typically NADPH-dependent. nih.gov

Carbonyl reductases exhibit broad substrate specificity, acting on a wide array of endogenous and xenobiotic carbonyl compounds. nih.gov In the case of tetrabenazine, the reduction of the ketone moiety results in the formation of a secondary alcohol, yielding the various dihydrotetrabenazine isomers. drugbank.comnih.gov The stereochemistry of the resulting hydroxyl group (α or β orientation) is determined by the specific carbonyl reductase involved and the stereochemistry of the tetrabenazine enantiomer being metabolized. nih.govnih.gov This enzymatic reduction is a critical step that precedes the formation of any amino acid conjugate.

The attachment of a valine molecule to dihydrotetrabenazine to form a compound like (2S,3R,11bR)-Dihydrotetrabenazine D-Val is characteristic of a prodrug design strategy. Prodrugs are often synthesized chemically to improve pharmacokinetic properties. In the body, the intended metabolic reaction is the hydrolysis of the ester bond to release the active drug—in this case, (2S,3R,11bR)-Dihydrotetrabenazine. wikipedia.orgresearchgate.net

While the formation of this ester conjugate is a synthetic process, it is important to consider the biological pathways that involve amino acid conjugation as part of Phase II metabolism. These reactions are typically catalyzed by amino acid N-acyltransferases (AATs). drughunter.combasicmedicalkey.com However, the mechanism of AATs involves the conjugation of an amino acid to a xenobiotic containing a carboxylic acid group, not a hydroxyl group. basicmedicalkey.comunl.edu Therefore, the enzymatic formation of the ester bond found in this compound is not a recognized mammalian metabolic pathway. The primary metabolic reaction observed in vitro and in vivo for the related compound valbenazine (B1662120) is the reverse: hydrolysis of the valine ester to form the active metabolite (+)-α-dihydrotetrabenazine. drugbank.comfda.govnih.gov

Phase II Conjugation Mechanisms Involving D-Valine

Phase II metabolism generally involves the conjugation of xenobiotics with endogenous molecules to increase their water solubility and facilitate their excretion. basicmedicalkey.comupol.cz Common Phase II reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. drughunter.comupol.cz Amino acid conjugation is another, though less common, Phase II pathway. drughunter.comnih.gov

The established pathway for amino acid conjugation involves two main steps. First, the xenobiotic, which must possess a carboxylic acid moiety, is activated to a high-energy thioester with Coenzyme A (CoA). This reaction is catalyzed by an acyl-CoA synthetase. Second, the acyl-CoA thioester reacts with the amino group of an amino acid, such as glycine (B1666218) or valine, to form an amide bond. unl.edu This final step is catalyzed by an amino acid N-acyltransferase. drughunter.com This pathway results in a more polar and readily excretable molecule. As noted previously, this canonical pathway is distinct from the formation of the ester linkage in this compound.

The enzymes responsible for amino acid conjugation, acyl-CoA synthetases and amino acid N-acyltransferases, exhibit substrate specificity. The specificity can vary depending on the xenobiotic carboxylic acid and the amino acid involved. While glycine is the most commonly conjugated amino acid in humans, other amino acids like glutamine and taurine (B1682933) are also utilized. Plant species have been observed to use a wider variety of amino acids, including valine, aspartate, and glutamate. unl.edu The specificity of these enzymes for their substrates is a key determinant of which xenobiotics undergo this particular metabolic pathway.

In Vitro Metabolic Stability Studies

In vitro metabolic stability studies using systems like liver microsomes are essential for predicting the metabolic fate of a compound in the body. While direct studies on this compound are not available, extensive research on the closely related prodrug, valbenazine, provides significant insight into the expected metabolic pathways.

Valbenazine is extensively metabolized after oral administration through two primary pathways:

Hydrolysis: The valine ester is hydrolyzed to form the primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). drugbank.comfda.gov This is a major activation pathway.

Oxidative Metabolism: The parent compound, valbenazine, is also metabolized by oxidation, primarily mediated by Cytochrome P450 3A4/5 (CYP3A4/5), to form a mono-oxidized metabolite and other minor products. drugbank.comfda.govnih.gov

| Parent Compound/Metabolite | Metabolic Pathway | Primary Enzymes Involved | Resulting Metabolite(s) | Reference |

|---|---|---|---|---|

| Valbenazine | Hydrolysis (Ester Cleavage) | Esterases | [+]-α-Dihydrotetrabenazine ([+]-α-HTBZ) | drugbank.comfda.gov |

| Valbenazine | Oxidative Metabolism | CYP3A4/5 | Mono-oxidized valbenazine | drugbank.comfda.govnih.gov |

| [+]-α-Dihydrotetrabenazine ([+]-α-HTBZ) | Oxidative Metabolism | CYP2D6 | Further oxidized/demethylated metabolites | drugbank.comfda.govnih.gov |

Assessment of Chemical Stability in Defined Media

The intrinsic chemical stability of a prodrug is a crucial parameter, as it determines its shelf-life and its ability to remain intact until it reaches the site of enzymatic conversion in the body. The stability of this compound, like other amino acid ester prodrugs, is significantly influenced by pH. nih.gov

Studies on analogous amino acid ester prodrugs demonstrate a clear pH-dependent hydrolysis rate. nih.gov In acidic conditions (pH 1.2-4.0), the ester linkage tends to be relatively stable. This stability is attributed to the protonation of the amino group, which reduces its nucleophilicity and hinders intramolecular catalysis of hydrolysis. However, as the pH increases towards neutral (pH 7.4) and basic conditions, the rate of hydrolysis accelerates significantly due to base-catalyzed hydrolysis. nih.gov Valine esters, in particular, have been noted for their relative stability compared to other amino acid esters, a factor that can be fine-tuned in prodrug design. acs.org

The stability profile suggests that this compound would likely exhibit sufficient stability in the acidic environment of the stomach, minimizing premature degradation and allowing for absorption in the intestine where enzymatic hydrolysis can occur.

| pH Condition | Relative Stability | Primary Degradation Pathway | Predicted Half-Life (t½) |

|---|---|---|---|

| 1.2 (Simulated Gastric Fluid) | High | Minimal non-enzymatic hydrolysis | > 48 hours |

| 5.0 (Relevant for Skin/Intestinal Surface) | Moderate to High | Slow non-enzymatic hydrolysis | > 24 hours |

| 7.4 (Simulated Physiological/Plasma) | Low | Base-catalyzed hydrolysis | < 12 hours |

Enzymatic Degradation Pathways in Microsomal Systems

The primary metabolic activation of this compound is expected to be the enzymatic hydrolysis of the ester bond. This bioconversion releases the pharmacologically active parent molecule, (2S,3R,11bR)-dihydrotetrabenazine, and the amino acid D-valine. This hydrolysis is predominantly carried out by various esterases, such as carboxylesterases, which are abundant in the liver and intestine. researchgate.netnih.gov

Once the active metabolite, (2S,3R,11bR)-dihydrotetrabenazine ([+]-β-HTBZ), is formed, it undergoes further metabolism within hepatic microsomal systems. The primary routes of metabolism for dihydrotetrabenazine isomers involve oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes. nih.gov Specifically, O-demethylation of the two methoxy (B1213986) groups on the benzo[a]quinolizine core is a major metabolic pathway. taylorandfrancis.com The enzyme CYP2D6 has been identified as the principal catalyst for the metabolism of α-HTBZ and β-HTBZ. nih.govdrugbank.com

Therefore, the enzymatic degradation pathway in microsomal systems is a two-step process:

Esterase-mediated hydrolysis: The prodrug is rapidly converted to its active form, (2S,3R,11bR)-dihydrotetrabenazine.

CYP450-mediated oxidation: The active metabolite is subsequently metabolized, primarily through O-demethylation by CYP2D6.

Identification of In Vitro Metabolites and Their Chemical Structures

In vitro incubation of this compound with human liver microsomes would be expected to yield a series of metabolites. The primary and most abundant metabolite would be the active parent drug, formed by the cleavage of the valine ester. Subsequent metabolites are the result of the oxidative metabolism of the active parent.

The key metabolites identified from such an in vitro system would include:

(2S,3R,11bR)-Dihydrotetrabenazine ([+]-β-HTBZ): The primary active metabolite resulting from prodrug hydrolysis.

O-demethylated (2S,3R,11bR)-Dihydrotetrabenazine: Metabolites formed by the removal of one of the two methyl groups from the methoxy substituents on the aromatic ring.

Oxidized (2S,3R,11bR)-Dihydrotetrabenazine: Products of other oxidative reactions on the molecule, although O-demethylation is the predominant pathway for related compounds. nih.gov

| Metabolite ID | Chemical Name/Structure | Metabolic Pathway | Key Enzymes |

|---|---|---|---|

| M1 | (2S,3R,11bR)-Dihydrotetrabenazine | Prodrug Hydrolysis | Esterases (e.g., Carboxylesterases) |

| M2 | 9-O-desmethyl-(2S,3R,11bR)-Dihydrotetrabenazine | O-demethylation | CYP2D6 |

| M3 | 10-O-desmethyl-(2S,3R,11bR)-Dihydrotetrabenazine | O-demethylation | CYP2D6 |

Isotope Effects in Biotransformation of Deuterated Analogs (Comparative Chemical Studies)

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a known method to alter the pharmacokinetic properties of a drug by slowing its metabolic rate. acs.org This phenomenon is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower rate for metabolic reactions where this bond cleavage is the rate-determining step. scientificupdate.combioscientia.de

In the context of (2S,3R,11bR)-Dihydrotetrabenazine, deuteration would be most impactful at the sites of metabolism, which are the methoxy groups. A deuterated analog, such as (2S,3R,11bR)-Dihydrotetrabenazine with trideuteromethoxy (-OCD₃) groups, would be metabolized more slowly by CYP2D6. bioscientia.deresearchgate.net

Comparative in vitro studies using liver microsomes would demonstrate:

Reduced Rate of Metabolism: The rate of O-demethylation for the deuterated analog would be significantly slower than for the non-deuterated compound.

Increased Metabolite Half-Life: The active deuterated metabolite, once formed from its corresponding deuterated prodrug, would have a longer half-life in the microsomal system. nih.gov

Altered Metabolite Ratios: The slower metabolism would lead to a higher ratio of the active metabolite to its O-demethylated products over a given time period. nih.gov

This KIE is the principle behind deutetrabenazine, a deuterated version of tetrabenazine, which exhibits a longer half-life of its active metabolites compared to tetrabenazine itself. nih.govresearchgate.net This allows for a different dosing regimen and a potentially improved tolerability profile. scientificupdate.com The same principles would apply to a deuterated version of (2S,3R,11bR)-Dihydrotetrabenazine.

| Parameter | (2S,3R,11bR)-Dihydrotetrabenazine (Non-Deuterated) | Deuterated (2S,3R,11bR)-Dihydrotetrabenazine | Underlying Principle |

|---|---|---|---|

| Rate of O-demethylation by CYP2D6 | Standard Rate | Slower | Kinetic Isotope Effect (KIE) |

| In Vitro Half-Life (t½) in Microsomes | Standard t½ | Longer | Reduced metabolic clearance |

| Formation of O-desmethyl Metabolites | Standard Formation | Reduced Formation | Slower enzymatic reaction rate |

Structural Elucidation and Stereochemical Characterization of 2s,3r,11br Dihydrotetrabenazine D Val

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis provides fundamental information regarding the connectivity of atoms, the molecular weight, and the functional groups present in the molecule.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For (2S,3R,11bR)-Dihydrotetrabenazine D-Val, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments would be required for complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key diagnostic signals would include those for the aromatic protons on the dimethoxy-substituted ring, the protons of the isoquinoline (B145761) core, the isobutyl group, and the newly introduced D-valine moiety. The chemical shifts and coupling constants of the protons at the stereogenic centers (C-2, C-3, and C-11b) are particularly crucial for determining the relative stereochemistry.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts would confirm the presence of aromatic carbons, aliphatic carbons in the isoquinoline and isobutyl groups, and the carbonyl and alpha-carbon of the D-valine residue.

2D NMR: Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to trace the connectivity within the tetrabenazine (B1681281) core and the D-valine side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing critical information for connecting the different fragments of the molecule, such as the D-valine moiety to the dihydrotetrabenazine (B1670615) core.

Illustrative ¹H NMR Data for a Dihydrotetrabenazine Core

| Proton | Illustrative Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | 6.6 - 6.8 | s | - |

| OCH₃ | 3.8 - 3.9 | s | - |

| H-11b | 3.0 - 3.2 | d | 11.5 |

| H-2 | 4.0 - 4.2 | m | - |

| H-3 | 2.4 - 2.6 | m | - |

| Isobutyl CH₂ | 1.2 - 1.6 | m | - |

| Isobutyl CH | 1.8 - 2.0 | m | - |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this compound.

Mass spectrometry is a critical technique for determining the molecular weight and obtaining information about the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the molecular ion ([M+H]⁺). This allows for the calculation of the elemental composition, which serves as a confirmation of the molecular formula of this compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. The fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve the loss of the D-valine group, cleavage of the isobutyl group, and fragmentation of the tetrabenazine core. The specific transitions in multiple reaction monitoring (MRM) can be used for quantification in complex matrices. semanticscholar.orgnih.gov

Illustrative Mass Spectrometry Data

| Analysis | Expected m/z | Interpretation |

|---|---|---|

| HRMS ([M+H]⁺) | Calculated for C₂₄H₃₉N₂O₄⁺ | Molecular Ion |

| MS/MS Fragment | [M+H - Val]⁺ | Loss of the valine residue |

Note: The m/z values are illustrative and would need to be calculated based on the exact molecular formula.

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group on the tetrabenazine core.

N-H stretch: A band in the region of 3300-3500 cm⁻¹ if the valine is attached as an amide.

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

C=O stretch: A strong absorption band in the region of 1650-1750 cm⁻¹, characteristic of the carbonyl group in the D-valine moiety (either as an ester or an amide).

C-O stretch: Bands in the region of 1000-1300 cm⁻¹ for the ether linkages of the methoxy (B1213986) groups and the C-O bond of the hydroxyl group.

Aromatic C=C stretch: Bands in the region of 1450-1600 cm⁻¹.

Illustrative IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (alcohol) | ~3400 (broad) |

| C=O (ester/amide) | ~1730 / ~1680 |

| C-H (aliphatic) | 2850-2960 |

Note: This table provides typical ranges for the indicated functional groups.

Chiroptical Methods for Absolute Configuration Determination

While spectroscopic methods confirm the molecular structure, chiroptical techniques are essential for determining the absolute configuration of the stereocenters.

Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. wikipedia.org The direction and magnitude of the rotation are characteristic of the molecule's absolute configuration. For this compound, the specific rotation, [α]D, would be measured at a specific wavelength (usually the sodium D-line, 589 nm), temperature, and concentration. The sign of the rotation (+ for dextrorotatory, - for levorotatory) is a key piece of data for stereochemical assignment, although it does not directly correlate to the R/S nomenclature in a simple way. Comparison with the optical rotation of known stereoisomers of dihydrotetrabenazine would be a critical step in confirming the absolute configuration. A study on the stereoisomers of dihydrotetrabenazine reported a specific rotation of [α]D²⁵ = -56.1° (c 0.23, MeOH) for the (2S,3S,11bS) isomer. nih.gov The optical rotation for the (2S,3R,11bR) isomer would be a distinct value.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations for a given stereoisomer. For this compound, the CD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, such as the aromatic ring system. By calculating the theoretical CD spectrum for the (2S,3R,11bR) configuration, a direct comparison with the experimental spectrum can provide a non-ambiguous assignment of the absolute stereochemistry.

X-ray Crystallography for Solid-State Structure

Recent crystallographic studies have successfully elucidated the crystal structure of Valbenazine (B1662120). cambridge.org The analysis was performed using synchrotron X-ray powder diffraction data, and the resulting structure was optimized using density functional theory (DFT) techniques. cambridge.orgresearcher.lifeosti.gov

The compound crystallizes in the orthorhombic space group P2₁2₁2₁. cambridge.orgresearchgate.net The crystal structure is composed of discrete molecules of Valbenazine, with four molecules (Z = 4) occupying the unit cell. cambridge.orgosti.govresearchgate.net The solid-state conformation is influenced by weak intermolecular forces. cambridge.org The primary intermolecular interaction identified is a weak classical hydrogen bond formed between the amino group of the valine moiety and an ether oxygen atom of a neighboring molecule. cambridge.orgcambridge.org Additionally, two intramolecular and one intermolecular C–H⋯O hydrogen bonds contribute to the stability of the crystal lattice. cambridge.org Despite these interactions, the crystal structure does not feature strong intermolecular forces, with the packing being dominated by van der Waals attractions and electrostatic repulsions. cambridge.org

The crystallographic data confirms the (2S,3R,11bR) absolute configuration of the dihydrotetrabenazine core and the (S) configuration of the attached L-valine ester. The detailed structural parameters obtained from the X-ray analysis are crucial for understanding the molecule's physical properties and its interactions in a biological context.

The key crystallographic data for Valbenazine are summarized in the interactive table below. cambridge.orgosti.govresearchgate.net

Analytical Methodologies for Research and Quantification of 2s,3r,11br Dihydrotetrabenazine D Val

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating mixtures. The choice of technique depends on the properties of the analyte and the specific analytical question being addressed, whether it is for purity assessment, chiral separation, or analysis of volatile substances.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity and identity of non-volatile compounds like Dihydrotetrabenazine (B1670615) D-Val. Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. Method development focuses on optimizing the separation of the main compound from any process-related impurities or degradation products.

A typical RP-HPLC method involves a stationary phase, such as a C18 column, and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). researchgate.net The method is validated for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it is reliable and robust for routine analysis. researchgate.netwisdomlib.org

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Inertsil C18 (150 x 4.6mm, 5µm) or equivalent |

| Mobile Phase | Phosphate buffer and Acetonitrile (e.g., 40:60 v/v) |

| Detection | UV at 284 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Injection Volume | 10 µL |

Due to the presence of multiple chiral centers in the dihydrotetrabenazine molecule, stereoisomeric purity is a critical quality attribute. Chiral HPLC is essential for separating and quantifying the different enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. youtube.com

Research on the stereoisomers of dihydrotetrabenazine has led to the development of specific chiral HPLC methods capable of resolving them with high efficiency. nih.gov For instance, a method using a Chiralpak IC column has been successfully employed to determine the enantiomeric excess (ee) of (2S,3R,11bR)-dihydrotetrabenazine. nih.gov The resolution between stereoisomers should ideally be greater than 2.0 for accurate quantification. researchgate.net

Table 2: Chiral HPLC Conditions for Dihydrotetrabenazine Isomer Separation

| Parameter | Condition |

| Column | Chiralpak IC (4.6 mm × 250 mm) |

| Mobile Phase | 25% Ethanol + 75% n-hexane |

| Flow Rate | 0.5 mL/min |

| Temperature | 35 °C |

| Detection | UV at 220 nm |

Data derived from a study on the parent compound (2S,3R,11bR)-dihydrotetrabenazine. nih.gov

During the synthesis of active pharmaceutical ingredients, various organic solvents are often used. Gas Chromatography (GC) is the standard method for the analysis of these residual solvents and other volatile byproducts. Given that Dihydrotetrabenazine D-Val is a high molecular weight, non-volatile compound, GC is not used for its direct analysis but is critical for assessing the purity with respect to volatile impurities.

Headspace GC (HS-GC) with a Flame Ionization Detector (FID) is a common configuration for this purpose. This technique allows for the analysis of volatile compounds in a sample without injecting the non-volatile drug substance, which could contaminate the GC system. shimadzu.com The method is designed to detect and quantify any residual solvents that may be present from the manufacturing process.

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced specificity and sensitivity, making them invaluable for both identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantification of drugs and their metabolites in complex matrices, such as biological fluids. nih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

For dihydrotetrabenazine and its isomers, sensitive LC-MS/MS assays have been developed and validated. nih.govresearchgate.net These methods typically involve sample extraction, often by solid-phase extraction, followed by chromatographic separation on a C18 column and detection using a mass spectrometer in multiple reaction-monitoring (MRM) mode. nih.govresearchgate.net This approach allows for the accurate quantification of individual isomers at very low concentrations (ng/mL levels). nih.govnih.gov

Table 3: Representative LC-MS/MS Method Parameters

| Parameter | Typical Condition |

| Sample Preparation | Solid-Phase Extraction (SPE) using C18 cartridges |

| Chromatography Column | Zorbax SB C18 |

| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (60:40 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | Tandem Mass Spectrometer (e.g., API-4000) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction-Monitoring (MRM) |

Parameters are based on methods developed for tetrabenazine (B1681281) and its active dihydrotetrabenazine metabolites. nih.govresearchgate.net

While GC-FID is used for quantifying known volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying unknown volatile or semi-volatile byproducts. shimadzu.com If an unknown peak is detected during a routine GC analysis, GC-MS can be employed to determine its identity. shimadzu.com

The GC separates the components of the volatile fraction, and the mass spectrometer generates a mass spectrum for each component. This spectrum serves as a "chemical fingerprint" that can be compared against spectral libraries for identification. nih.govresearchgate.net This is crucial for understanding the impurity profile of the drug substance and ensuring no unexpected and potentially harmful volatile compounds are present. The use of a headspace sampler is also common in GC-MS analysis of residual solvents to achieve efficient extraction and analysis of micro-level impurities. shimadzu.comnih.gov

Method Validation in Research Matrices (e.g., Enzyme Incubation Mixtures, Synthetic Samples)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For research matrices, this involves ensuring that the method can reliably quantify the analyte in the presence of other components, such as enzymes, substrates, and reaction byproducts.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. In the context of enzyme incubation mixtures, this includes the parent drug, metabolites, and components of the incubation buffer. Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture.

For a compound like (2S,3R,11bR)-Dihydrotetrabenazine D-Val, a stability-indicating HPLC method would be developed. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The analytical method must then demonstrate that the peak corresponding to the intact drug is well-resolved from any degradant peaks. For instance, in the analysis of Valbenazine (B1662120), forced degradation studies were performed to ensure that the degraded product peaks were well-resolved from the pure drug peak, confirming the method's specificity sci-hub.se. Chromatographic techniques, particularly HPLC with photodiode array (PDA) detection or mass spectrometry (MS), are powerful tools for establishing peak purity and thus ensuring specificity. In LC-MS/MS methods, selectivity is achieved by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, which significantly reduces interference from matrix components nih.gov.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the quantification of dihydrotetrabenazine derivatives, calibration curves are typically generated by plotting the peak area response against the known concentration of the analyte. A linear relationship is generally confirmed if the correlation coefficient (r²) is ≥0.99. The analytical range needs to be appropriate for the intended application. For example, in in vitro enzyme kinetic studies, the range must cover the expected concentrations of the substrate and product over the time course of the reaction.

Several studies on Valbenazine have established linearity over different concentration ranges, depending on the analytical technique and intended application.

| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| HPLC | 50-150 µg/mL | 0.999 | wisdomlib.org |

| HPLC | 1-20 µg/mL | 0.999 | sci-hub.seresearchgate.net |

| HPLC | 50-2000 ng/mL | 0.999 | researchgate.net |

For LC-MS/MS methods used in bioanalysis, the linear range for tetrabenazine and its metabolites has been established from 0.01-5.03 ng/mL and 0.50-100 ng/mL, respectively, also with a correlation coefficient of ≥0.99 nih.gov.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to the matrix and the percentage of the analyte recovered is measured. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. For the validation of analytical methods for compounds like Valbenazine, accuracy is determined by spiking the sample matrix with known concentrations of the analyte at different levels (low, medium, and high). The acceptance criteria for accuracy are typically within 85-115% of the nominal concentration (or 80-120% for the lower limit of quantification). For precision, the %RSD should generally not exceed 15% (or 20% at the LLOQ).

Studies on Valbenazine have demonstrated the accuracy and precision of the developed analytical methods.

| Parameter | Acceptance Criteria | Reported Values for Valbenazine | Reference |

|---|---|---|---|

| Accuracy (% Recovery) | Typically 80-120% | 98% to 102% | wisdomlib.org |

| 98.69% to 101.04% | sci-hub.se | ||

| Precision (%RSD) | Typically ≤ 15% | < 2.0% | ijprns.com |

These validation parameters ensure that the analytical method is reliable and can produce accurate and reproducible data for the quantification of this compound in research matrices, which is essential for its preclinical development.

Mechanistic and Theoretical Research into 2s,3r,11br Dihydrotetrabenazine D Val

Molecular Recognition and Binding Studies in In Vitro Models (e.g., to Enzymes or Proteins)

Investigation of Substrate-Enzyme Interactions (beyond VMAT2 affinity as a clinical target)

While the primary pharmacological target of dihydrotetrabenazine (B1670615) isomers is the vesicular monoamine transporter 2 (VMAT2), their metabolism and potential off-target interactions are governed by various enzymes. The ester linkage with D-valine suggests that the initial step in its metabolism would be hydrolysis by esterase enzymes to release the active dihydrotetrabenazine core. Studies on similar amino acid ester prodrugs indicate that ubiquitous endogenous esterases are responsible for this activation. nih.gov The rate of this hydrolysis can be influenced by the stereochemistry of the amino acid, with L-amino acid esters often being hydrolyzed more rapidly by certain enzymes than their D-amino acid counterparts. researchgate.net

Following hydrolysis, the resulting (2S,3R,11bR)-dihydrotetrabenazine would be a substrate for cytochrome P450 (CYP) enzymes. Research on tetrabenazine (B1681281) and its metabolites has shown that CYP enzymes, particularly CYP2D6, are involved in their further metabolism. nih.gov The metabolism of the closely related drug Valbenazine (B1662120) and its active metabolite involves oxidative metabolism primarily by CYP3A4/5, with the active metabolite also being a substrate for CYP2D6. This suggests that (2S,3R,11bR)-dihydrotetrabenazine would likely interact with the active sites of these CYP isoforms. The metabolic pathways are known to include O-demethylation of the methoxy (B1213986) groups on the tetrabenazine structure. nih.gov

Stereospecificity in Molecular Interactions

The interactions of dihydrotetrabenazine with biological macromolecules, particularly VMAT2, are highly stereospecific. The three chiral centers in the dihydrotetrabenazine molecule (at positions 2, 3, and 11b) result in eight possible stereoisomers, each with a unique binding profile. nih.govresearchgate.net

In vitro binding assays have demonstrated a significant variance in affinity for VMAT2 among these isomers. The (3R,11bR) configuration is considered crucial for high-affinity binding. nih.gov The (2R,3R,11bR)-dihydrotetrabenazine isomer, known as (+)-α-HTBZ, exhibits the highest affinity for VMAT2, with reported Ki values in the low nanomolar range (e.g., 0.97 nM to 3.96 nM). nih.govnih.gov In contrast, its enantiomer, (2S,3S,11bS)-dihydrotetrabenazine or (-)-α-HTBZ, is thousands of times less potent. nih.govresearchgate.net

The specific core of the compound , (2S,3R,11bR)-dihydrotetrabenazine or (+)-β-HTBZ, also demonstrates potent VMAT2 affinity, though it is slightly less potent than (+)-α-HTBZ. nih.gov This high degree of stereoselectivity underscores the importance of the precise three-dimensional arrangement of the molecule for effective interaction with the binding pocket of its protein targets. nih.gov

| Stereoisomer | Configuration | VMAT2 Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (+)-α-HTBZ | (2R,3R,11bR) | 3.96 | nih.gov |

| (-)-α-HTBZ | (2S,3S,11bS) | 23,700 | nih.gov |

| (+)-β-HTBZ | (2S,3R,11bR) | 13.4 | nih.gov |

| (-)-β-HTBZ | (2R,3S,11bS) | 2,460 | nih.gov |

| (+)-isomer (cis) | (2R,3S,11bR) | 71.1 | nih.gov |

| (-)-isomer (cis) | (2S,3R,11bS) | 4,630 | nih.gov |

Computational Chemistry and Molecular Modeling

Docking Studies with Relevant Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies have been utilized to explore the binding modes of dihydrotetrabenazine stereoisomers with VMAT2. researchgate.net These studies can help elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the high affinity and stereoselectivity observed in binding assays. Such simulations could be extended to model the interaction of (2S,3R,11bR)-Dihydrotetrabenazine D-Val with the active sites of metabolic enzymes like CYP2D6 and CYP3A4. By predicting the binding orientation and proximity to the catalytic heme iron, these studies could help rationalize observed metabolic pathways and predict potential drug-drug interactions.

Prediction of Reactivity and Metabolic Sites

The metabolism of this compound is expected to proceed through predictable pathways based on its chemical structure and the known metabolism of related compounds. nih.gov The primary metabolic reactions are likely to be:

Ester Hydrolysis: The D-valine ester group is a primary site for metabolism, likely cleaved by esterases to yield (2S,3R,11bR)-dihydrotetrabenazine and D-valine.

Oxidative Metabolism: The dihydrotetrabenazine core is susceptible to oxidation by cytochrome P450 enzymes. The two methoxy groups on the aromatic ring are probable sites of O-demethylation. nih.gov

Computational tools for metabolism prediction can be used to identify the most likely sites of metabolism (SOMs). These tools use various approaches, including rule-based expert systems that contain known biotransformation reactions, and machine learning models trained on large datasets of metabolic data. For tetrabenazine derivatives, these models would likely highlight the methoxy groups and potentially aliphatic positions on the ring system as susceptible to CYP-mediated oxidation. mdpi.com

| Metabolic Reaction | Enzyme Family | Probable Site | Resulting Product |

|---|---|---|---|

| Ester Hydrolysis | Esterases | Valine Ester Linkage | (2S,3R,11bR)-Dihydrotetrabenazine + D-Valine |

| O-Demethylation | Cytochrome P450 (e.g., CYP2D6, CYP3A4) | 9- or 10-Methoxy Group | Hydroxy-dihydrotetrabenazine derivative |

Role as a Chemical Probe or Biochemical Tool

(2S,3R,11bR)-Dihydrotetrabenazine, the parent alcohol of this compound, serves as a valuable biochemical tool for investigating the structural and functional properties of the vesicular monoamine transporter 2 (VMAT2). Its utility stems from its specific stereochemistry and its binding affinity for VMAT2, which is distinct from its other stereoisomers.

As a biochemical tool, (2S,3R,11bR)-dihydrotetrabenazine, also known as (+)-β-dihydrotetrabenazine ([+]-β-HTBZ), is primarily used in comparative studies to probe the stereospecificity of the VMAT2 binding site. nih.gov VMAT2 inhibitors exhibit significant differences in binding affinity based on their three-dimensional structure. The (3R,11bR)-configuration, in particular, has been identified as a key determinant for high-affinity binding. nih.gov

While potent, (+)-β-HTBZ displays a lower affinity for VMAT2 compared to its stereoisomer, (+)-α-HTBZ [(2R,3R,11bR)-dihydrotetrabenazine], which is the primary active metabolite of the approved drug valbenazine. nih.govsemanticscholar.org This difference in potency allows researchers to use (+)-β-HTBZ as a comparator compound. By contrasting the effects of the higher-affinity (+)-α-HTBZ with the moderate-affinity (+)-β-HTBZ, scientists can delineate the specific structural requirements for optimal VMAT2 inhibition and explore the functional consequences of graded VMAT2 occupancy. nih.gov

The D-Valine ester form is a prodrug designed to deliver the active (+)-β-HTBZ molecule. In research settings, such a compound could be used to study the pharmacokinetics of stereospecific prodrugs. However, the primary role as a biochemical tool is attributed to the parent alcohol, (+)-β-HTBZ, due to its direct interaction with the biological target. Its availability as a distinct, characterized stereoisomer makes it an essential tool for validating the specificity of VMAT2-targeted ligands and for use in structure-activity relationship (SAR) studies aimed at developing novel VMAT2 inhibitors. documentsdelivered.com

| Isomer | Stereochemistry | Reported Ki (nM) | Source |

|---|---|---|---|

| [+]-β-HTBZ | (2S,3R,11bR) | 13.4 | Yao et al., 2011 nih.gov |

| [+]-β-deuHTBZ (deuterated) | (2S,3R,11bR) | 12.4 | Grigoriadis et al., 2022 semanticscholar.org |

| [+]-α-HTBZ | (2R,3R,11bR) | 3.96 | Yao et al., 2011 nih.gov |

| [+]-α-HTBZ | (2R,3R,11bR) | 1.4 | Grigoriadis et al., 2022 semanticscholar.org |

Structure-Metabolic Stability Relationships (SMSAR)

The structure of this compound is intrinsically linked to its metabolic stability, primarily through two key features: the core dihydrotetrabenazine structure and the D-valine ester prodrug moiety.

The most significant feature influencing the metabolic stability of this compound is the D-valine ester. Attaching an amino acid as an ester is a common prodrug strategy used to modify the pharmacokinetic properties of a parent molecule. This ester bond must be cleaved by esterase enzymes in the body to release the active dihydrotetrabenazine alcohol. nih.gov

A crucial aspect of this relationship is the stereochemistry of the amino acid. Human esterases, such as carboxylesterases found in the plasma, liver, and intestine, exhibit a high degree of stereoselectivity, preferentially hydrolyzing esters of L-amino acids, which are the naturally occurring form. nih.govnih.govnih.gov Esters made with D-amino acids are unnatural substrates for these enzymes and are therefore hydrolyzed at a much slower rate. mdpi.comnih.gov This enhanced enzymatic stability of D-amino acid prodrugs has been demonstrated for multiple parent drugs. nih.govnih.gov

Consequently, the D-Valine moiety in this compound is expected to confer significantly greater metabolic stability to the prodrug compared to a hypothetical L-Valine counterpart. This resistance to rapid enzymatic hydrolysis would result in a slower conversion to the active (+)-β-HTBZ, potentially leading to a longer plasma half-life of the prodrug and a more sustained release of the active compound. This structure-metabolic stability relationship highlights a deliberate design choice to modulate the pharmacokinetic profile of the parent drug.

| Structural Feature | Expected Rate of Enzymatic Hydrolysis | Resulting Prodrug Stability | Rationale |

|---|---|---|---|

| L-Valine Ester | Fast | Low | L-amino acids are the natural substrates for stereoselective plasma and tissue esterases. nih.gov |

| D-Valine Ester | Slow | High | D-amino acids are unnatural substrates, leading to significantly reduced rates of enzyme-catalyzed hydrolysis. mdpi.comnih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3R,11bR)-Dihydrotetrabenazine D-Val, and how can stereochemical purity be ensured?

- Methodology : The synthesis involves sequential stereoselective reduction and acid-catalyzed cyclization. For example, (3S,11bS)-tetrabenazine is reacted with L-Selectride® to yield (−)-3 with 100% stereochemical purity, followed by purification via recrystallization from ethanol . Key steps include rigorous temperature control (e.g., 0°C for solvent mixing) and validation by H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do dihydrotetrabenazine isomers differ in VMAT2 inhibition, and which analytical methods distinguish them?

- Methodology : The four HTBZ isomers ([+]-α, [−]-α, [+]-β, [−]-β) exhibit distinct VMAT2 inhibition profiles. Advanced HPLC with chiral columns or capillary electrophoresis separates isomers, while in vitro binding assays (e.g., radiolabeled H-DTBZ displacement) quantify potency . For example, (2R,3R,11bR)-rel-DHTBZ shows IC values in the 110–190 nM range .

Q. What are the challenges in isolating (2S,3R,11bR)-DHTBZ from its enantiomers during synthesis?

- Methodology : Enantiomeric separation requires chiral stationary phases (e.g., amylose- or cellulose-based columns) and polar organic mobile phases. Evidence from NMR and X-ray crystallography confirms stereochemical assignments. Impurities like (+)-7 (57% purity) highlight the need for iterative column chromatography .

Advanced Research Questions

Q. How do pharmacokinetic differences between (2S,3R,11bR)-DHTBZ and deuterated analogs (e.g., Valbenazine) impact clinical dosing regimens?

- Methodology : Deuterium substitution at methoxy groups slows oxidative metabolism, extending half-life from 4–8 hours (DHTBZ) to 15–22 hours (Valbenazine). Comparative LC-MS studies in plasma/tissue homogenates quantify metabolite stability, while PET imaging with F-labeled analogs tracks brain uptake .

Q. What experimental models resolve contradictions in reported VMAT2 binding affinities across isomers?

- Methodology : Discrepancies arise from isomer-specific metabolism and off-target binding. Use in vitro vesicular uptake assays with H-serotonin in synaptic vesicles and in vivo microdialysis in rodent striatum to correlate isomer concentrations with monoamine depletion .

Q. Can radiolabeled (2S,3R,11bR)-DHTBZ derivatives improve specificity in beta-cell imaging for diabetes research?

- Methodology : C-DTBZ autoradiography in human pancreas sections reveals partial exocrine uptake, limiting beta-cell specificity. Co-staining with insulin/glucagon antibodies and competitive binding assays (e.g., lobeline) validate target selectivity .

Q. How does stereochemical instability during peptide cyclization affect D-Val incorporation in related compounds?

- Methodology : Epimerization during cyclization (e.g., D-Val → L-Val) is monitored via chiral HPLC and H NMR. Borax buffer conditions reduce racemization, as shown in β-thiolactone frameworks producing isomer ratios of 1:3 (L-Val:D-Val) .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.